molecular formula C18H22N2O3S2 B1679472 (2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(2-thiazolyl)propanamide CAS No. 300353-13-3

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(2-thiazolyl)propanamide

Cat. No. B1679472
M. Wt: 378.5 g/mol
InChI Key: NEQSWPCDHDQINX-MRXNPFEDSA-N
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Patent
US06610846B1

Procedure details

A solution of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid (4.91 g, 16.56 mmol) and triphenylphosphine (6.52 g, 24.85 mmol) in methylene chloride (41 mL) was cooled to 0° C. and then treated with N-bromosuccinimide (5.01 g, 28.16 mmol) in small portions. The reaction mixture color changed from light yellow to a darker yellow then to brown. After the complete addition of N-bromosuccinimide, the reaction mixture was allowed to warm to 25° C. over 30 min. The brown reaction mixture was then treated with 2-aminothiazole (4.98 g, 49.69 mmol). The resulting reaction mixture was stirred at 25° C. for 19 h. The reaction mixture was then concentrated in vacuo to remove methylene chloride. The remaining black residue was diluted with a 10% aqueous hydrochloric acid solution (400 mL) and then extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 3/1 hexanes/ethyl acetate then 1/1 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide (4.49 g, 72%) as a white solid: mp 216-217° C.; EI-HRMS m/e calcd for C18H22N2O3S2 (M+) 378.1072, found 378.1071.
Name
3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.98 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][CH:7]([C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)[C:8]([OH:10])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrN1C(=O)CCC1=O.[NH2:48][C:49]1[S:50][CH:51]=[CH:52][N:53]=1>C(Cl)Cl>[CH:1]1([CH2:6][CH:7]([C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)[C:8]([NH:48][C:49]2[S:50][CH:51]=[CH:52][N:53]=2)=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid
Quantity
4.91 g
Type
reactant
Smiles
C1(CCCC1)CC(C(=O)O)C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
6.52 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
41 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
4.98 g
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methylene chloride
ADDITION
Type
ADDITION
Details
The remaining black residue was diluted with a 10% aqueous hydrochloric acid solution (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC1)CC(C(=O)NC=1SC=CN1)C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06610846B1

Procedure details

A solution of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid (4.91 g, 16.56 mmol) and triphenylphosphine (6.52 g, 24.85 mmol) in methylene chloride (41 mL) was cooled to 0° C. and then treated with N-bromosuccinimide (5.01 g, 28.16 mmol) in small portions. The reaction mixture color changed from light yellow to a darker yellow then to brown. After the complete addition of N-bromosuccinimide, the reaction mixture was allowed to warm to 25° C. over 30 min. The brown reaction mixture was then treated with 2-aminothiazole (4.98 g, 49.69 mmol). The resulting reaction mixture was stirred at 25° C. for 19 h. The reaction mixture was then concentrated in vacuo to remove methylene chloride. The remaining black residue was diluted with a 10% aqueous hydrochloric acid solution (400 mL) and then extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 3/1 hexanes/ethyl acetate then 1/1 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide (4.49 g, 72%) as a white solid: mp 216-217° C.; EI-HRMS m/e calcd for C18H22N2O3S2 (M+) 378.1072, found 378.1071.
Name
3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.98 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][CH:7]([C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)[C:8]([OH:10])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrN1C(=O)CCC1=O.[NH2:48][C:49]1[S:50][CH:51]=[CH:52][N:53]=1>C(Cl)Cl>[CH:1]1([CH2:6][CH:7]([C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)[C:8]([NH:48][C:49]2[S:50][CH:51]=[CH:52][N:53]=2)=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid
Quantity
4.91 g
Type
reactant
Smiles
C1(CCCC1)CC(C(=O)O)C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
6.52 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
41 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
4.98 g
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methylene chloride
ADDITION
Type
ADDITION
Details
The remaining black residue was diluted with a 10% aqueous hydrochloric acid solution (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC1)CC(C(=O)NC=1SC=CN1)C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.